molecular formula C40H64N4O8 B13409939 Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate

Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate

Cat. No.: B13409939
M. Wt: 729.0 g/mol
InChI Key: DRHPOEBQIUIQBT-UHFFFAOYSA-N
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Description

Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate is a complex organic compound. It is a derivative of porphyrin, a class of compounds known for their role in biological systems, particularly in the formation of heme and chlorophyll. This compound is characterized by its intricate structure, which includes multiple methoxy and oxopropyl groups attached to a tetramethyl-icosahydroporphyrin core.

Preparation Methods

The synthesis of Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate involves several steps. The starting material is typically a porphyrin derivative, which undergoes a series of alkylation and esterification reactions to introduce the methoxy and oxopropyl groups. The reaction conditions often require the use of strong bases and acids, as well as specific solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxopropyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its ability to interact with light and produce reactive oxygen species. The porphyrin core can absorb light and transfer the energy to surrounding molecules, leading to the formation of reactive species that can cause cellular damage. This property is particularly useful in photodynamic therapy for cancer treatment .

Comparison with Similar Compounds

Similar compounds include other porphyrin derivatives such as:

    Protoporphyrin IX: A naturally occurring porphyrin involved in heme synthesis.

    Chlorophyll: The green pigment in plants that plays a crucial role in photosynthesis.

    Hematoporphyrin: Used in photodynamic therapy for its ability to localize in tumor tissues and produce reactive oxygen species upon light activation.

Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other porphyrins .

Biological Activity

Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate (CAS No. 13306-30-4) is a complex porphyrin derivative with significant potential in biological applications. This compound features a unique structure that may contribute to its biological activity in various therapeutic contexts.

Molecular Characteristics

PropertyValue
Molecular FormulaC40H46N4O8
Molecular Weight710.8 g/mol
Purity≥ 95%
IUPAC NameMethyl 3-[7,...]propanoate

Methyl 3-[7,...]propanoate exhibits several biological activities that can be attributed to its structural features:

  • Photodynamic Therapy (PDT) : Porphyrins are known for their role in PDT due to their ability to produce reactive oxygen species (ROS) upon light activation. This property is crucial for inducing apoptosis in cancer cells.
  • Antioxidant Properties : The compound may have antioxidant capabilities that help mitigate oxidative stress in cells.
  • Cell Proliferation Inhibition : Studies indicate that derivatives of porphyrins can inhibit the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

Case Studies and Research Findings

Recent studies have focused on the efficacy of porphyrin derivatives in cancer treatment:

  • Study on Apoptosis Induction : A study demonstrated that similar porphyrin compounds could induce apoptosis in breast and prostate cancer cell lines. The specific mechanisms included the activation of caspases and the disruption of mitochondrial membrane potential .
  • Photophysical Properties : Research comparing porphyrins with chlorins highlighted that modifications in the porphyrin structure could enhance their photophysical properties for better PDT outcomes. The findings suggested that methyl substitutions improve solubility and cellular uptake .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of various related compounds:

Compound NameIC50 (µM)Mechanism of Action
Methyl 3-[7,...]propanoateTBDApoptosis induction
3-Cl-AHPC0.3Inhibits proliferation and induces apoptosis in AML
AHPN0.1Strong apoptotic agent across multiple cancer types

Properties

Molecular Formula

C40H64N4O8

Molecular Weight

729.0 g/mol

IUPAC Name

methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C40H64N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h21,24-25,28-36,41-44H,9-20H2,1-8H3

InChI Key

DRHPOEBQIUIQBT-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)OC)N2)C)CCC(=O)OC)C)CCC(=O)OC)C)CCC(=O)OC

Origin of Product

United States

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